REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[C:11]1[C:12]([C:20]([O-:22])=[O:21])=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1.BrB(Br)Br>>[OH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]2[C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1[C:20](=[O:21])[O:22]2
|
Name
|
2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)C=1C(=CC(=CC1)[N+](=O)[O-])C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C3=C(C(OC2=CC=C1)=O)C=C(C=C3)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |